molecular formula C17H19N7OS B5665665 N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B5665665
M. Wt: 369.4 g/mol
InChI Key: GATTXZCOKPDEHY-UHFFFAOYSA-N
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Description

The compound "N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide" belongs to a class of chemicals that have been explored for their potential biological activities. Research has focused on the synthesis, molecular structure analysis, and evaluation of their chemical and physical properties to understand their applications in various fields, excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of similar compounds involves the integration of benzothiadiazole and piperazine units, aiming to enhance certain chemical properties, such as solubility and biological activity. For example, Shibuya et al. (2018) described the synthesis of a closely related compound, demonstrating improved aqueous solubility and oral absorption in pharmacological candidates through molecular design modifications (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using various analytical techniques. Ismailova et al. (2014) provided structural insights into a similar compound, highlighting the importance of molecular orientation and hydrogen bonding in crystal formation (Ismailova et al., 2014).

Chemical Reactions and Properties

Research has shown that these compounds can undergo various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. Wu et al. (2017) explored the antitumor activities of related compounds, indicating their ability to induce apoptosis and cell cycle arrest in cancer cell lines (Wu et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the potential application of these compounds. Studies have focused on enhancing these properties through molecular design to improve their applicability in various domains.

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity to biological targets, are fundamental to understanding the potential uses of these compounds. Raghavendra et al. (2012) investigated the COX-2 inhibitory activity of analogs, demonstrating the potential for anti-inflammatory applications (Raghavendra et al., 2012).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c25-16(20-11-13-2-3-14-15(10-13)22-26-21-14)12-23-6-8-24(9-7-23)17-18-4-1-5-19-17/h1-5,10H,6-9,11-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATTXZCOKPDEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC3=NSN=C3C=C2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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